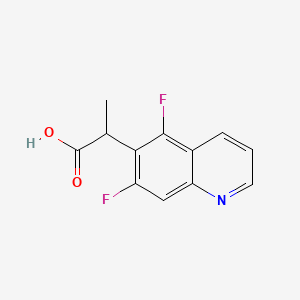
2-(5,7-Difluoroquinolin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-Difluoroquinolin-6-yl)propanoic acid (CAS# 1226776-94-8) is a useful research chemical . It has a molecular weight of 237.20 and a molecular formula of C12H9F2NO2 .
Molecular Structure Analysis
The molecule consists of 9 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Fluorine atoms . The Canonical SMILES representation isCC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
The generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed three-component reaction showcases the utility of related quinoline compounds in complex chemical syntheses. This process highlights the flexibility of quinoline derivatives in participating in endo cyclization, cycloaddition, and rearrangement reactions to yield compounds with potential pharmaceutical relevance in good yields (Pan et al., 2015).
Analytical Methods for Quality Control
The development of analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from quinoline propanoic acids underlines their importance in pharmaceutical research. The identification of specific related substances and recommendations for using UV- and IR-spectroscopy for developing quality control methods emphasize the significance of ensuring the purity and efficacy of these compounds (Zubkov et al., 2016).
Antibacterial and Antifungal Activities
Quinoline-based compounds, including those structurally related to 2-(5,7-difluoroquinolin-6-yl)propanoic acid, have been explored for their antimicrobial activities. A study synthesizing and evaluating quinoline-based furanones and their nitrogen analogues for antibacterial and antifungal activities indicates the potential of these compounds in developing new antimicrobial drugs. The findings suggest that modifications to the quinoline scaffold can significantly influence biological activity, offering a pathway to potent antimicrobial agents (Khokra et al., 2015).
Antimicrobial Evaluation of Quinoline Derivatives
The synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives further underscore the antimicrobial potential of quinoline derivatives. This research demonstrates how functionalizing quinoline compounds with sulfonate groups can enhance water solubility and anionic character, thereby affecting their antimicrobial efficacy. The study identifies compounds with high activity against a range of bacterial and fungal strains, highlighting the therapeutic promise of these derivatives (Fadda et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5,7-difluoroquinolin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-6(12(16)17)10-8(13)5-9-7(11(10)14)3-2-4-15-9/h2-6H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPTUKGKASCTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259178 |
Source


|
| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-Difluoroquinolin-6-yl)propanoic acid | |
CAS RN |
1226776-94-8 |
Source


|
| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

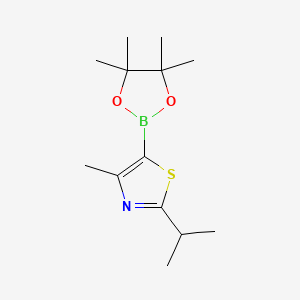
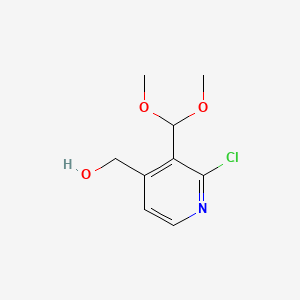
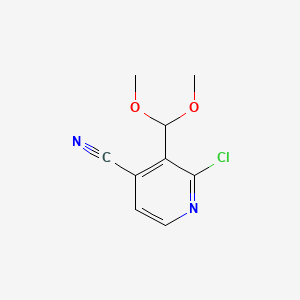
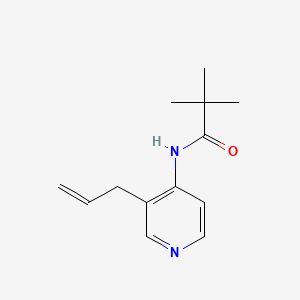
![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)
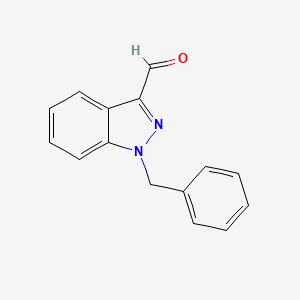
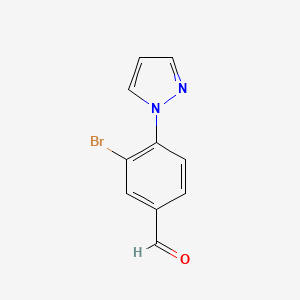
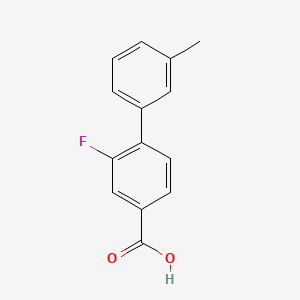
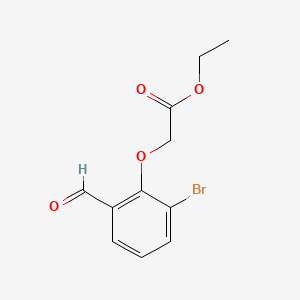
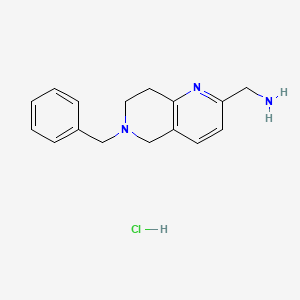
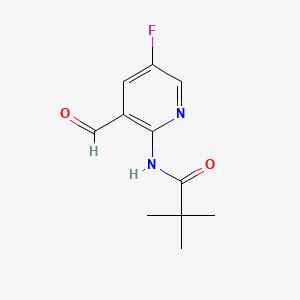
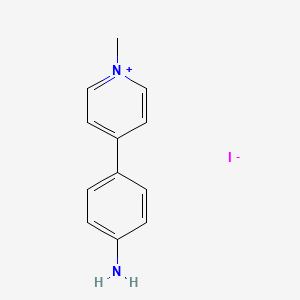
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)